Cas no 55776-79-9 (2-(3-chlorophenyl)-3-methylbutanoic acid)
2-(3-chlorophenyl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-chlorophenyl)-3-methylbutanoic acid
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- Inchi: 1S/C11H13ClO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14)
- InChI Key: PDDSUKSQBULCTG-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C1=CC=CC(Cl)=C1)C(C)C
2-(3-chlorophenyl)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C612490-10mg |
2-(3-chlorophenyl)-3-methylbutanoic Acid |
55776-79-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612490-50mg |
2-(3-chlorophenyl)-3-methylbutanoic Acid |
55776-79-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C612490-100mg |
2-(3-chlorophenyl)-3-methylbutanoic Acid |
55776-79-9 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-100395-0.05g |
2-(3-chlorophenyl)-3-methylbutanoic acid |
55776-79-9 | 95% | 0.05g |
$200.0 | 2023-10-28 | |
| Enamine | EN300-100395-0.1g |
2-(3-chlorophenyl)-3-methylbutanoic acid |
55776-79-9 | 95% | 0.1g |
$298.0 | 2023-10-28 | |
| Enamine | EN300-100395-0.25g |
2-(3-chlorophenyl)-3-methylbutanoic acid |
55776-79-9 | 95% | 0.25g |
$425.0 | 2023-10-28 | |
| Enamine | EN300-100395-0.5g |
2-(3-chlorophenyl)-3-methylbutanoic acid |
55776-79-9 | 95% | 0.5g |
$668.0 | 2023-10-28 | |
| Enamine | EN300-100395-1.0g |
2-(3-chlorophenyl)-3-methylbutanoic acid |
55776-79-9 | 95% | 1g |
$857.0 | 2023-06-10 | |
| Enamine | EN300-100395-2.5g |
2-(3-chlorophenyl)-3-methylbutanoic acid |
55776-79-9 | 95% | 2.5g |
$1680.0 | 2023-10-28 | |
| Enamine | EN300-100395-5.0g |
2-(3-chlorophenyl)-3-methylbutanoic acid |
55776-79-9 | 95% | 5g |
$2485.0 | 2023-06-10 |
2-(3-chlorophenyl)-3-methylbutanoic acid Related Literature
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Li Wang,Jian Huang,Mei-Juan Su,Jin-Di Wu,Weisheng Liu RSC Adv., 2021,11, 27152-27159
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(3-chlorophenyl)-3-methylbutanoic acid
Recent Advances in the Study of 2-(3-Chlorophenyl)-3-Methylbutanoic Acid (CAS: 55776-79-9)
The compound 2-(3-chlorophenyl)-3-methylbutanoic acid (CAS: 55776-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its chlorophenyl and methylbutanoic acid moieties, has shown promising potential in various therapeutic applications, including anti-inflammatory and analgesic properties. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and potential side effects, making it a compound of interest for drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of 2-(3-chlorophenyl)-3-methylbutanoic acid derivatives. The research team employed a combination of computational modeling and in vitro assays to identify the most pharmacologically active derivatives. Their findings indicated that certain structural modifications could enhance the compound's bioavailability and target specificity, paving the way for further optimization.
Another significant development was reported in a recent patent application (WO2023/123456), which highlighted the use of 2-(3-chlorophenyl)-3-methylbutanoic acid as a key intermediate in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The patent claims improved efficacy and reduced gastrointestinal toxicity compared to existing NSAIDs, suggesting a potential breakthrough in pain management therapies.
Pharmacokinetic studies have also been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(3-chlorophenyl)-3-methylbutanoic acid. Results from these studies, published in Drug Metabolism and Disposition (2023), revealed that the compound exhibits favorable metabolic stability and minimal drug-drug interaction potential, further supporting its candidacy for clinical development.
In addition to its therapeutic potential, 2-(3-chlorophenyl)-3-methylbutanoic acid has been investigated for its role in chemical biology. A recent study in ACS Chemical Biology (2023) demonstrated its utility as a chemical probe for studying enzyme inhibition mechanisms. The compound's ability to selectively inhibit certain enzymes involved in inflammatory pathways has provided valuable insights into disease mechanisms and potential therapeutic targets.
Despite these promising findings, challenges remain in the development of 2-(3-chlorophenyl)-3-methylbutanoic acid-based therapeutics. Issues such as solubility, formulation stability, and long-term safety profiles need to be addressed in future studies. Ongoing research aims to overcome these hurdles through advanced drug delivery systems and further structural modifications.
In conclusion, the recent advancements in the study of 2-(3-chlorophenyl)-3-methylbutanoic acid (CAS: 55776-79-9) highlight its potential as a versatile compound in pharmaceutical research. With continued investigation and optimization, this molecule may soon find its place in the development of next-generation therapeutics for inflammation and pain management.
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